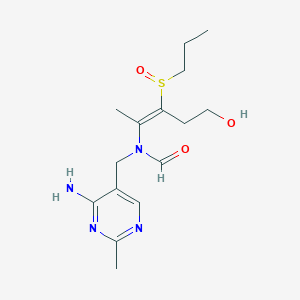
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and inhibitor of topoisomerase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription . The compound’s interaction with DNA and enzymes makes it a potent cytotoxic agent with potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): A DNA-intercalating agent that inhibits topoisomerase I and II.
Amsacrine (m-AMSA): Another acridine derivative used for its DNA-intercalation activity and inhibition of topoisomerase enzymes.
Uniqueness
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is unique due to its cyanoacetamido group, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from other acridine derivatives and enhances its versatility in various applications.
Propiedades
Número CAS |
851320-13-3 |
|---|---|
Fórmula molecular |
C19H16N4O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25) |
Clave InChI |
VXOBEMXFTLHNPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


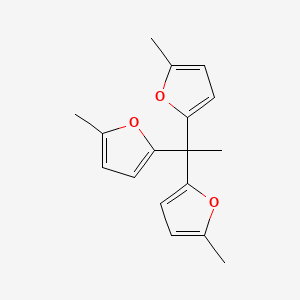
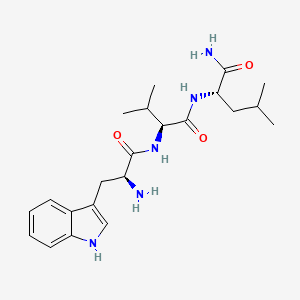
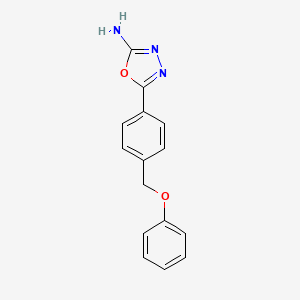
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

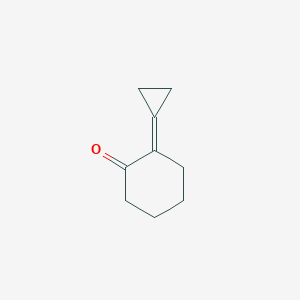
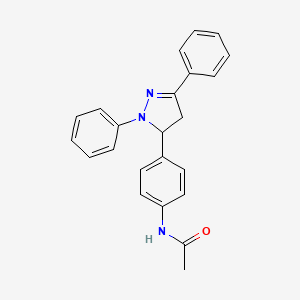
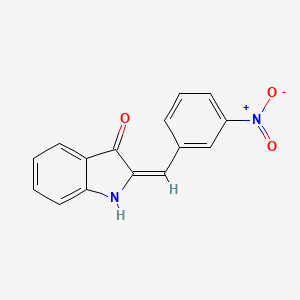
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

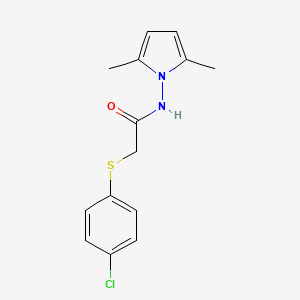
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
